![molecular formula C9H9N3O3 B1309034 3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid CAS No. 957487-34-2](/img/structure/B1309034.png)
3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
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Overview
Description
3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a heterocyclic compound with the empirical formula C8H14N2O and a molecular weight of 154.21 g/mol . Its chemical structure consists of an isoxazole ring fused with a pyrazole ring, and it bears a carboxylic acid functional group. The compound’s systematic name reflects its substituents: the ethyl group at position 1 of the pyrazole ring and the carboxylic acid group at position 5 of the isoxazole ring.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, particularly those containing isoxazole and pyrazole rings, is a significant area of research due to their potential applications in pharmaceuticals and materials science. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, highlighting the versatility of isoxazole and pyrazole derivatives in synthetic organic chemistry Martins et al., 2002.
Metal Coordination Polymers
Cheng et al. (2017) explored the structural diversity of d^10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. Their work demonstrates the utility of pyrazole derivatives in forming coordination polymers with potential applications in catalysis, gas storage, and separation technologies Cheng et al., 2017.
Optical and Electronic Materials
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates synthesized by Chandrakantha et al. (2013) were studied for their optical nonlinearity using the z-scan technique. This research underscores the potential of pyrazole derivatives in the development of materials for optical limiting applications, which are crucial in protecting optical sensors and human eyes from high-intensity light Chandrakantha et al., 2013.
Novel Synthetic Routes
Vicentini et al. (2000) and Musatov et al. (2011) discussed new synthetic entries to 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, and the synthesis of 3-aminomethyl-substituted pyrazoles and isoxazoles, respectively. These studies provide novel methodologies for the synthesis of complex molecules, showcasing the chemical versatility of the core structure Vicentini et al., 2000; Musatov et al., 2011.
Mechanism of Action
Target of Action
Related compounds have shown significant activity against various human cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been synthesized and tested for their in-vitro anti-cancer activity .
Biochemical Pathways
Related compounds have shown to exhibit significant activity on various human cancer cell lines .
properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-5-6(4-10-12)7-3-8(9(13)14)15-11-7/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZKZWHJPOPDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208030 |
Source
|
Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
CAS RN |
957487-34-2 |
Source
|
Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957487-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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